molecular formula C12H11N2NaO5S2 B14725776 Benzenesulfonic acid, 4-[[(4-aminophenyl)sulfonyl]amino]-, sodium salt CAS No. 6267-27-2

Benzenesulfonic acid, 4-[[(4-aminophenyl)sulfonyl]amino]-, sodium salt

Cat. No.: B14725776
CAS No.: 6267-27-2
M. Wt: 350.4 g/mol
InChI Key: ZJURCANVUJMWGL-UHFFFAOYSA-M
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Description

Benzenesulfonic acid, 4-[[(4-aminophenyl)sulfonyl]amino]-, sodium salt is an organosulfur compound. It is a derivative of benzenesulfonic acid, where the sulfonic acid group is substituted with a 4-aminophenylsulfonyl group. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require concentrated sulfuric acid for the sulfonation process . The resulting product is then neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 4-[[(4-aminophenyl)sulfonyl]amino]-, sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonyl chlorides, sulfinyl derivatives, and various substituted aromatic compounds .

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 4-[[(4-aminophenyl)sulfonyl]amino]-, sodium salt involves its interaction with various molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, leading to inhibition or activation of specific biochemical pathways. The amino group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonic acid, 4-[[(4-aminophenyl)sulfonyl]amino]-, sodium salt is unique due to the presence of both the sulfonyl and amino groups, which provide a combination of reactivity and functionality not found in other similar compounds. This dual functionality makes it particularly useful in a wide range of applications, from organic synthesis to pharmaceutical development .

Properties

CAS No.

6267-27-2

Molecular Formula

C12H11N2NaO5S2

Molecular Weight

350.4 g/mol

IUPAC Name

sodium;4-[(4-aminophenyl)sulfonylamino]benzenesulfonate

InChI

InChI=1S/C12H12N2O5S2.Na/c13-9-1-5-11(6-2-9)20(15,16)14-10-3-7-12(8-4-10)21(17,18)19;/h1-8,14H,13H2,(H,17,18,19);/q;+1/p-1

InChI Key

ZJURCANVUJMWGL-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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